molecular formula C21H21N3O2 B2746340 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891112-95-1

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Katalognummer B2746340
CAS-Nummer: 891112-95-1
Molekulargewicht: 347.418
InChI-Schlüssel: HQLLSLYAEWYKIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. The oxadiazole ring and the carboxamide group in the compound are likely to be involved in its chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the structure of the compound .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anticonvulsant Activities

Compounds including oxadiazole derivatives have shown promising results in the field of antidepressant and anticonvulsant activities. For instance, certain compounds related to oxadiazole derivatives displayed antidepressant activity superior to imipramine and significant anticonvulsant effects, indicating their potential therapeutic applications in these areas (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antimycobacterial Activity

Oxadiazole derivatives have been studied for their antimycobacterial properties. Some compounds exhibited activities comparable or superior to established antimycobacterials like rifampicin, demonstrating their potential as new antimycobacterial agents (Goněc et al., 2016).

5-HT7 Receptor Agonism

Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of compounds structurally related to oxadiazoles, has provided insights into their potential as 5-HT7 receptor agonists. These compounds have shown high affinity and selectivity, which could have implications for neurological and psychiatric disorders (Leopoldo et al., 2007).

Anticancer Evaluation

Oxadiazole derivatives have been evaluated for their anticancer properties. Studies have found that certain compounds in this class show promising activity against various cancer cell lines, including breast cancer, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Antibacterial Agents

Research into pyrazol-5-one derivatives, which are structurally similar to oxadiazoles, has revealed promising antibacterial properties, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial drugs (Palkar et al., 2017).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. While specific information on this compound is not available, similar compounds have been studied for their interactions with various biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. While an SDS for this specific compound is not available, similar compounds are generally handled with care to avoid exposure and minimize risk .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, structure, reactivity, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its physical and chemical properties .

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-7-10-18(14(2)11-13)20-23-24-21(26-20)22-19(25)17-9-8-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLSLYAEWYKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.